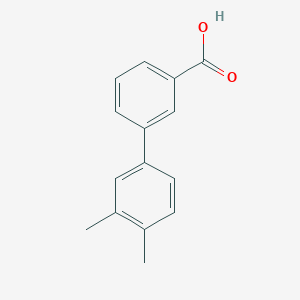

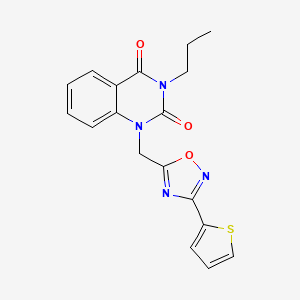

![molecular formula C17H16ClN5O4S B3010092 methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 852155-10-3](/img/structure/B3010092.png)

methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, linked to a pyrimidine moiety and a chlorophenyl group. The presence of these functional groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related triazole derivatives has been described, where alkylation of triazole-thione with various halides and acids leads to S-substituted triazoles . In a similar vein, the compound could be synthesized through a multi-step process involving the initial formation of a triazole-thione precursor, followed by subsequent functionalization with appropriate chlorophenyl and pyrimidine-containing reagents.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been investigated using spectroscopic techniques and computational methods . These studies provide insights into the geometry, vibrational wave numbers, and charge distribution of the molecule, which are crucial for understanding the reactivity and interaction with biological targets. The molecular docking studies suggest that such compounds could exhibit inhibitory activity against specific proteins, indicating potential pharmacological applications .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the reaction of thiazolo-triazole derivatives with aromatic aldehydes and aniline has been reported, leading to various ring-closure and ring-opening reactions . These reactions are influenced by the electronic properties of the functional groups present in the molecule, such as the electron-withdrawing chlorophenyl group and the electron-donating methyl and sulfanyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For example, the solvate forms of a related triazolo-pyrimidine derivative have been studied, revealing different supramolecular architectures due to hydrogen bonding and (\pi-\pi) stacking interactions . These interactions are significant as they can affect the solubility, stability, and crystalline form of the compound, which are important parameters for drug development.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of similar compounds, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involves condensation, chlorination, and esterification reactions. These processes help in understanding the structural properties of such compounds through IR, 1H NMR, and X-ray diffraction methods (Yan Shuang-hu, 2014).

Application in Antifungal Agents

- Methyl 2-[[4-(4-Chlorophenyl)-5-[(2,4-Dioxo-1H-Pyrimidin-6-Yl)Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Propanoate's structural similarity to compounds used in the synthesis of antifungal agents like Voriconazole indicates potential applications in developing broad-spectrum antifungal medications (M. Butters et al., 2001).

Antibacterial Activity

- Compounds with similar structures have demonstrated antibacterial activity against various strains, suggesting potential applications of Methyl 2-[[4-(4-Chlorophenyl)-5-[(2,4-Dioxo-1H-Pyrimidin-6-Yl)Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Propanoate in creating antibacterial agents (S. Lahmidi et al., 2019).

Antitumor Activity

- Research on structurally related thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives shows significant antitumor activities, suggesting that Methyl 2-[[4-(4-Chlorophenyl)-5-[(2,4-Dioxo-1H-Pyrimidin-6-Yl)Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Propanoate might have applications in cancer treatment (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Propriétés

IUPAC Name |

methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O4S/c1-9(15(25)27-2)28-17-22-21-13(7-11-8-14(24)20-16(26)19-11)23(17)12-5-3-10(18)4-6-12/h3-6,8-9H,7H2,1-2H3,(H2,19,20,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCNDDUCNRIRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

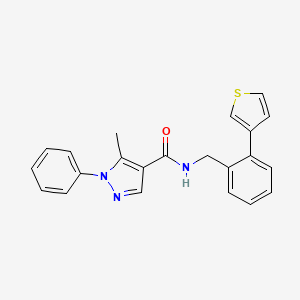

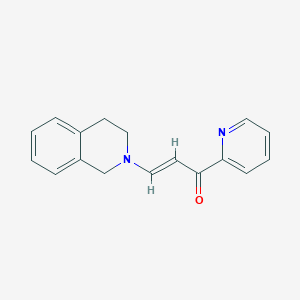

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

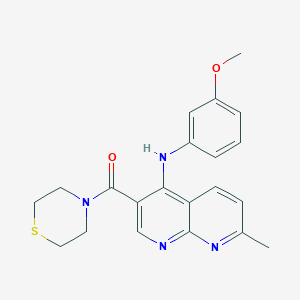

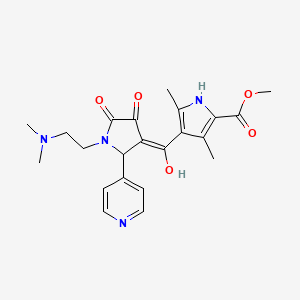

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)

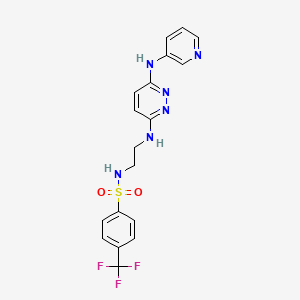

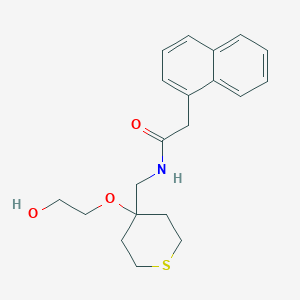

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)